Cas no 2034343-23-0 (N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)

N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a specialized diamide compound featuring a bifuran core and a trifluoromethoxyphenyl moiety. Its unique structure imparts potential advantages in medicinal chemistry and agrochemical applications, particularly due to the synergistic effects of the furan heterocycles and the electron-withdrawing trifluoromethoxy group. The compound exhibits promising stability and reactivity, making it a candidate for further exploration in drug discovery or as an intermediate in synthetic pathways. Its bifunctional design allows for versatile derivatization, enabling tailored modifications for specific biological or chemical targets. The presence of the trifluoromethoxy group may enhance lipophilicity and metabolic resistance, contributing to improved bioavailability in pharmacological contexts.
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide structure
2034343-23-0 structure
Product name:N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
CAS No:2034343-23-0
MF:C18H13F3N2O5
MW:394.301435232162
CID:5333804

N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
    • N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
    • N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
    • Inchi: 1S/C18H13F3N2O5/c19-18(20,21)28-13-3-1-12(2-4-13)23-17(25)16(24)22-9-14-5-6-15(27-14)11-7-8-26-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25)
    • InChI Key: HBRDIVGAKMJVAS-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)NC(C(NCC1=CC=C(C2=COC=C2)O1)=O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 552
  • XLogP3: 3.3
  • Topological Polar Surface Area: 93.7

N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6516-2005-1mg
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
1mg
$54.0 2023-09-08
Life Chemicals
F6516-2005-40mg
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
40mg
$140.0 2023-09-08
Life Chemicals
F6516-2005-3mg
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
3mg
$63.0 2023-09-08
Life Chemicals
F6516-2005-10mg
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
10mg
$79.0 2023-09-08
Life Chemicals
F6516-2005-20μmol
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6516-2005-2μmol
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6516-2005-10μmol
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6516-2005-25mg
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
25mg
$109.0 2023-09-08
Life Chemicals
F6516-2005-30mg
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
30mg
$119.0 2023-09-08
Life Chemicals
F6516-2005-5μmol
N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034343-23-0
5μmol
$63.0 2023-09-08

N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide Related Literature

Additional information on N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Introduction to N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide (CAS No. 2034343-23-0)

N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This heterocyclic diamide derivative is characterized by its bifuran moiety and a trifluoromethoxy phenyl group, which contribute to its distinct chemical and pharmacological profile.

The CAS number 2034343-23-0 identifies this compound as a specific chemical entity, facilitating its classification and study within the scientific community. The presence of the bifuran ring system suggests potential interactions with biological targets, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

In recent years, there has been a growing interest in bifuran derivatives due to their reported bioactivities, including anti-inflammatory, antiviral, and anticancer properties. The structural framework of N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide positions it as a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its ability to modulate cellular signaling pathways. The diamide functional group is known to interact with various enzymes and receptors, potentially leading to therapeutic effects. Preliminary studies have suggested that this compound may exhibit kinase inhibition, which is a key mechanism in the treatment of several diseases, including cancer.

The trifluoromethoxy phenyl group further enhances the compound's pharmacological potential by improving its solubility and bioavailability. This modification is particularly important in drug design, as it can significantly influence the compound's pharmacokinetic properties. Additionally, the bifuran moiety may contribute to its ability to cross the blood-brain barrier, opening up possibilities for treating neurological disorders.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide with greater accuracy. These tools have been instrumental in identifying potential binding sites and understanding how the compound interacts with biological targets. Such insights are crucial for optimizing drug candidates and improving their efficacy.

Moreover, the development of high-throughput screening (HTS) technologies has accelerated the process of identifying promising drug candidates. N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has been subjected to various screening assays to evaluate its potential therapeutic applications. These assays have revealed encouraging results, particularly in terms of its anti-proliferative effects on cancer cell lines.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bifuran ring system necessitates careful handling of reactive intermediates and optimization of purification techniques. However, advances in synthetic methodologies have made it possible to produce this compound in higher yields and purity, facilitating further research.

One of the challenges in studying N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is understanding its mode of action at the molecular level. While initial studies suggest that it may interact with specific enzymes and receptors, further research is needed to elucidate its complete mechanism of action. Techniques such as x-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are being employed to gain deeper insights into its structure-function relationships.

The potential applications of this compound are vast and span multiple therapeutic areas. In addition to its anti-cancer properties, it may also exhibit anti-inflammatory effects, which could make it useful in treating chronic inflammatory diseases such as rheumatoid arthritis. Furthermore, its ability to modulate cellular signaling pathways suggests that it could be repurposed for other diseases where such modulation is beneficial.

As research continues to uncover new biological activities and mechanisms of action for N-({[2,3'-bifuran]-5-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, it is likely that this compound will play an increasingly important role in pharmaceutical development. Its unique structural features and promising bioactivities make it a valuable asset in the quest for novel therapeutic agents.

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